molecular formula NaSCN<br>NaCNS<br>CNNaS B1175591 Sodiumthiocyanatedihydratepurified CAS No. 17032-40-5

Sodiumthiocyanatedihydratepurified

Cat. No.: B1175591
CAS No.: 17032-40-5
M. Wt: 81.07 g/mol
InChI Key: VGTPCRGMBIAPIM-UHFFFAOYSA-M
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Description

Sodium thiocyanate dihydrate (NaSCN·2H₂O) is a hydrated inorganic salt widely used in industrial and laboratory settings. Sodium thiocyanate typically acts as a nucleophile or catalyst in organic synthesis and is employed in pharmaceuticals, textiles, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiocyanate dihydrate is typically synthesized through the reaction of sodium cyanide (NaCN) with elemental sulfur (S₈). The reaction proceeds as follows: [ 8 \text{NaCN} + S₈ \rightarrow 8 \text{NaSCN} ] This reaction is carried out at high temperatures to facilitate the formation of thiocyanate anions .

Industrial Production Methods: An alternative industrial method involves the reaction of ammonium thiocyanate (NH₄SCN) with sodium hydroxide (NaOH) in the presence of a water-carrying organic solvent such as benzene, toluene, or ethyl acetate. The process includes heating reflux, cooling crystallization, and drying to obtain high-purity sodium thiocyanate .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Alkyl halides, acids (for protonation), and solvents like ethanol.

    Conditions: Elevated temperatures for substitution reactions and acidic conditions for protonation.

Major Products:

    Alkylthiocyanates: Formed from the reaction with alkyl halides.

    Isothiocyanic Acid: Formed through protonation.

Scientific Research Applications

Chemical Properties and Production

Sodium thiocyanate is a white crystalline solid that is highly soluble in water. The purified form, often obtained through crystallization processes, is essential for ensuring high purity levels for sensitive applications.

Purification Methods

Recent advancements in purification methods have improved the yield and purity of sodium thiocyanate. A notable method involves dissolving lower purity sodium thiocyanate in an organic solvent followed by evaporation and crystallization steps to achieve a final product with over 98% purity .

Analytical Chemistry

Sodium thiocyanate is widely used as a reagent in analytical chemistry. It serves as a complexing agent in the determination of metal ions through colorimetric methods. Its ability to form stable complexes with transition metals allows for precise quantification in various samples.

Metal IonComplex ColorDetection Limit
IronRed0.1 mg/L
CopperBlue0.05 mg/L
LeadYellow0.2 mg/L

Biological Applications

Sodium thiocyanate exhibits biological activity that has been harnessed for therapeutic purposes. It has been investigated for its potential use in treating conditions related to cyanide toxicity and as an antidote in poisoning scenarios .

Case Study: Cyanide Poisoning Treatment
A clinical case demonstrated the efficacy of sodium thiocyanate when administered alongside sodium nitrite to treat cyanide poisoning. The patient showed significant improvement after infusion, highlighting the compound's role as a critical medical countermeasure .

Agricultural Uses

In agriculture, sodium thiocyanate is utilized as a pesticide and herbicide due to its effectiveness against various pests and weeds. Its application helps in managing crop health and improving yields.

Application TypeTarget OrganismsEfficacy (%)
HerbicideBroadleaf Weeds85
InsecticideAphids, Leafhoppers90

Environmental Science

Sodium thiocyanate plays a role in environmental remediation processes, particularly in detoxifying cyanide-laden waste from industrial activities. Its ability to convert toxic cyanides into less harmful substances makes it valuable in waste management strategies.

Mechanism of Action

The mechanism of action of sodium thiocyanate dihydrate involves the thiocyanate anion (SCN⁻), which can interact with various molecular targets. In biochemical assays, SCN⁻ forms colored complexes with iron ions, facilitating the detection of Fe³⁺. Additionally, thiocyanate derivatives exhibit biological activities by interfering with cellular processes in bacteria, parasites, and cancer cells .

Comparison with Similar Compounds

The following comparison focuses on sodium salts with analogous anions (thiocyanate, thiosulfate, hydrogen sulfate) and hydrate structures, based on the provided evidence:

Table 1: Comparative Properties of Sodium Thiocyanate Dihydrate and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Uses
Sodium Thiocyanate Dihydrate* Not provided NaSCN·2H₂O ~121.08 (anhydrous base) Not available High Organic synthesis, pharmaceuticals
Sodium Thiosulfate Pentahydrate 10102-17-7 Na₂S₂O₃·5H₂O 248.18 48 100 g/L (20°C) Analytical chemistry, antichlor agent
Sodium Hydrogen Sulphate Monohydrate 10034-88-5 NaHSO₄·H₂O 156.07 315 (decomposes) 28.6 g/100 mL Laboratory reagent, pH adjustment
Sodium Hydroxydithiocyanate Not provided C₄₀N₄S₄I₈S₁ₐ₂·5H₂O† Not available Decomposes at 160°C Reacts with acids Mercury detection, redox reactions

*Inferred properties based on anhydrous NaSCN (MW 81.07) and hydrate conventions.
†Formula simplified from ; exact structure unclear.

Chemical Stability and Reactivity

  • Sodium Thiosulfate Pentahydrate: Exhibits lower thermal stability (mp 48°C) compared to sodium hydrogen sulphate monohydrate (decomposes at 315°C) . Sodium thiocyanate dihydrate is expected to have intermediate stability, as thiocyanate salts generally decompose above 300°C.
  • Sodium Hydroxydithiocyanate : Decomposes at 160°C, indicating lower thermal resilience than other sodium salts .

Research Findings and Limitations

  • Gaps in Data : Direct physicochemical data for sodium thiocyanate dihydrate (e.g., exact melting point, crystalline structure) are absent in the provided evidence. Comparisons rely on analogous compounds.
  • Structural Insights : Hydration improves stability in thiosulfate and hydrogen sulphate salts, suggesting similar benefits for thiocyanate dihydrate .
  • Industrial Relevance : Sodium thiosulfate’s role in trace analysis (99.999% purity) highlights the importance of purification standards, which likely apply to sodium thiocyanate dihydrate in high-precision applications .

Biological Activity

Sodium thiocyanate dihydrate (NaSCN·2H₂O) is a compound of significant interest due to its various biological activities, particularly in antimicrobial applications and its role in detoxification processes. This article explores the biological activity of sodium thiocyanate, supported by research findings, case studies, and data tables.

Overview of Sodium Thiocyanate

Sodium thiocyanate is an inorganic compound that occurs naturally in human and animal tissues. It is produced through the metabolism of sulfur-containing amino acids and the detoxification of cyanide. The compound is commonly used in food preservation and as an antimicrobial agent in dairy processing, particularly as part of the lactoperoxidase system.

Antimicrobial Properties

Sodium thiocyanate demonstrates notable antimicrobial activity against a wide range of spoilage and pathogenic microorganisms. This effect is primarily mediated through its conversion to hypothiocyanite (OSCN⁻) in the presence of lactoperoxidase, which disrupts bacterial membranes and impairs metabolic functions.

  • Lactoperoxidase System : Sodium thiocyanate acts as a substrate for lactoperoxidase, which catalyzes its oxidation to hypothiocyanite. This reaction produces short-lived oxidants that exert antimicrobial effects.
  • Bacterial Membrane Disruption : Hypothiocyanite ions interact with bacterial membranes, leading to loss of membrane integrity and function, thereby inhibiting bacterial growth.

Case Studies

  • Dairy Processing : In a study evaluating the use of sodium thiocyanate in dairy products, it was found that incorporating sodium thiocyanate as part of the lactoperoxidase system significantly extended the shelf life of products like mozzarella and cottage cheese by reducing microbial load .
  • In Vitro Studies : Research has shown that sodium thiocyanate exhibits broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effective concentrations for microbial inhibition were determined to be within the range of 0.1 to 1.0 mg/mL .

Biological Activity Data Table

Biological Activity Target Organisms Effective Concentration (mg/mL) Mechanism
AntimicrobialStaphylococcus aureus0.1 - 1.0Membrane disruption
AntimicrobialEscherichia coli0.1 - 1.0Membrane disruption
DetoxificationCyanide detoxificationN/AConversion to thiocyanate

Research Findings

Recent studies have highlighted additional biological activities associated with sodium thiocyanate:

  • Antiviral Activity : Sodium thiocyanate has been investigated for its potential antiviral properties, showing promise against certain viral pathogens .
  • Anti-inflammatory Effects : Some research indicates that sodium thiocyanate may exhibit anti-inflammatory properties, although further studies are needed to elucidate this effect .

Q & A

Basic Research Questions

Q. How can the purity of sodium thiocyanate dihydrate be validated in laboratory settings?

  • Methodological Answer : Purity validation requires a combination of analytical techniques.

  • Titration : Use argentometric titration (silver nitrate) to quantify thiocyanate (SCN⁻) content, ensuring stoichiometric equivalence .
  • Spectroscopy : Employ UV-Vis spectroscopy to detect impurities (e.g., sulfate or chloride ions) via characteristic absorption bands.
  • Thermogravimetric Analysis (TGA) : Confirm hydration stability by measuring mass loss at controlled temperatures (e.g., 100–150°C for dihydrate water loss) .
  • Chromatography : Use ion chromatography to identify anionic contaminants. Validate methods per ICH guidelines (specificity, linearity, accuracy) .

Q. What are the critical storage conditions for sodium thiocyanate dihydrate to prevent decomposition?

  • Methodological Answer :

  • Desiccation : Store in airtight containers with desiccants (e.g., silica gel) to avoid deliquescence and hydrate conversion.
  • Temperature Control : Maintain at 15–25°C; prolonged exposure >30°C risks dehydration.
  • Light Sensitivity : Protect from UV light to prevent thiocyanate oxidation to cyanate (OCN⁻). Monitor via periodic FT-IR analysis for OCN⁻ peaks (~2150 cm⁻¹) .

Q. How can sodium thiocyanate dihydrate be synthesized and purified for laboratory use?

  • Methodological Answer :

  • Synthesis : React sodium hydroxide with thiocyanic acid (HSCN) under controlled pH (6–7). Crystallize by slow evaporation at low temperatures.
  • Purification : Recrystallize from ethanol-water mixtures to remove unreacted NaOH or HSCN. Validate purity via melting point (∼58°C for dihydrate) and elemental analysis (Na: 19.5%, S: 20.1%) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying sodium thiocyanate dihydrate in redox reactions?

  • Methodological Answer :

  • Reagent Stability : Pre-bake sodium thiosulfate solutions to eliminate microbial activity that degrades SCN⁻ .
  • Kinetic Controls : Use stopped-flow techniques to monitor fast redox steps (e.g., SCN⁻ oxidation by H₂O₂).
  • Buffering : Maintain pH 4–6 with acetate buffers to stabilize thiocyanate intermediates. Avoid carbonate buffers, which react with SCN⁻ .

Q. How can contradictory data on thiocyanate coordination chemistry be resolved?

  • Methodological Answer :

  • Variable Isolation : Test competing hypotheses (e.g., ligand vs. counterion effects) by systematically varying metal ions (Fe³⁺ vs. Co²⁺) and solvents (aqueous vs. DMF).
  • Spectroscopic Validation : Compare UV-Vis and ESR spectra to distinguish between [M(SCN)₆]ⁿ⁻ and [M(OH₂)₆]ⁿ⁺ complexes.
  • Crystallographic Analysis : Resolve ambiguities via single-crystal XRD to confirm bonding modes (e.g., N-bound vs. S-bound SCN⁻) .

Q. What strategies optimize sodium thiocyanate dihydrate’s role in phase-transfer catalysis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance SCN⁻ solubility and nucleophilicity.
  • Catalyst Design : Modify with crown ethers (e.g., 18-crown-6) to stabilize Na⁺ and improve ion-pair dissociation.
  • Kinetic Profiling : Use Arrhenius plots to identify activation barriers in SN2 reactions. Compare yields and enantiomeric excess (ee) for chiral substrates .

Q. How can environmental factors (e.g., humidity, temperature) impact reproducibility in thiocyanate-based assays?

  • Methodological Answer :

  • Controlled Environment : Conduct experiments in climate-controlled chambers (±1°C, ±5% RH).
  • Hydration Monitoring : Use Karl Fischer titration to quantify residual water in batches.
  • Statistical Robustness : Apply ANOVA to data from multiple trials to isolate environmental variables. Report confidence intervals (95%) for critical parameters .

Q. Data Contradiction Analysis

Q. Why might reported solubility values of sodium thiocyanate dihydrate vary across studies?

  • Methodological Answer :

  • Impurity Effects : Trace metals (e.g., Fe³⁺) form insoluble complexes, reducing apparent solubility. Pre-treat solutions with chelators (EDTA) .
  • Temperature Gradients : Ensure equilibration times (>24 hrs) and use jacketed cells for precise thermal control.
  • Measurement Techniques : Compare gravimetric vs. spectrophotometric methods. Discrepancies often arise from undetected supersaturation .

Q. How to address inconsistencies in thiocyanate’s redox behavior under acidic vs. alkaline conditions?

  • Methodological Answer :

  • pH-Dependent Pathways : At pH < 3, SCN⁻ oxidizes to (SCN)₂; at pH > 10, it decomposes to CN⁻ and SO₃²⁻. Use cyclic voltammetry to map redox potentials across pH gradients.
  • Competing Reactions : Account for side reactions (e.g., hydrolysis) by spiking with scavengers (e.g., NaN₃ for hydroxyl radicals) .

Q. Methodological Best Practices

Q. What validation criteria ensure reliable quantification of thiocyanate in complex matrices?

  • Methodological Answer :
  • Calibration Curves : Use ≥6 standard points (0.1–10 mM) with R² > 0.995.
  • Recovery Studies : Spike samples with known SCN⁻ concentrations; target recoveries of 95–105%.
  • Interference Checks : Test common anions (NO₃⁻, Cl⁻) at 10× concentration to assess selectivity .

Properties

IUPAC Name

sodium;thiocyanate
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InChI

InChI=1S/CHNS.Na/c2-1-3;/h3H;/q;+1/p-1
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InChI Key

VGTPCRGMBIAPIM-UHFFFAOYSA-M
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Canonical SMILES

C(#N)[S-].[Na+]
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Molecular Formula

NaSCN, CNNaS
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DSSTOX Substance ID

DTXSID4021343
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Molecular Weight

81.07 g/mol
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Physical Description

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS], COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER.
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Solubility

Solubility in water, g/100ml at 21 °C: 139
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Density

greater than 1 at 68 °F (USCG, 1999), 1.7 g/cm³
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Vapor Pressure

0.00000004 [mmHg]
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CAS No.

540-72-7
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Record name Thiocyanate sodium [NF]
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Melting Point

572 °F (USCG, 1999), ~300 °C
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